molecular formula C16H11NO B1452048 2-Phenylquinoline-7-carbaldehyde CAS No. 867162-43-4

2-Phenylquinoline-7-carbaldehyde

Cat. No. B1452048
Key on ui cas rn: 867162-43-4
M. Wt: 233.26 g/mol
InChI Key: GRFNOZJZUIOWTO-UHFFFAOYSA-N
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Patent
US07566721B2

Procedure details

A mixture of 7-methyl-2-phenylquinoline (2.49 g, 11.4 mmol) and selenium dioxide (1.92 g, 17.3 mmol, 1.5 equiv.) was heated to 160° C. (bath temp.) for 22 h. The cooled melt was suspended in CH2Cl2 with the aid of sonication and filtered through Celite and then through a plug of silica gel. This effectively removed the red color and the major lower spots. The material thus obtained was crystallized from hexanes/CHCl3, yielding the title compound as pale beige solid, mp. 108° C. The mother liquor was concentrated and chromatographed on silica gel [Jones Flashmaster, 50 g/150 mL cartridge, eluting with hexanes:CH2Cl2 1:1 (1-25)→1:3 (26-53)→CH2Cl2 (54-73)→3% EtOAc in CH2Cl2 (74-85)], yielding an additional batch of the title compound as pale yellow solid, mp. 109° C. 1H NMR (CDCl3, 400 MHz): δ=7.48-7.60 (m, 3H), 7.94 (d, J=8.8 Hz, 1H), 8.01-8.05 (m, 2H), 8.18-8.23 (m, 2H), 8.29 (d, J=8.8 Hz, 1H), 8.64 (s, 1H), 10.26 (s, 1H). 13C NMR (CDCl3, 100.6 MHz, DEPT135): δ=121.22 (+), 122.80 (+), 127.51 (2C, +), 128.65 (+), 128.94 (2C, +), 129.83 (+), 130.69 (Cquart), 135.84 (+), 136.68 (+), 137.21 (Cquart), 138.79 (Cquart) 147.91 (Cquart), 158.48 (Cquart), 192.14 (+). IR (film): v=3059 cm−1, 3034, 2824, 2717, 1954, 1812, 1684, 1601, 1554, 1510, 1491, 1448, 1420, 1392, 1320, 1280, 1168, 1145, 1120, 1075, 1052, 1025, 971, 926, 897, 850, 812, 787, 757, 692, 673, 627. MS (ES+): m/z 234.2 (100) [MH+]. HPLC: tR=3.0 min (MicromassZQ, nonpolar—5 min).
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:9]2)=[CH:4][CH:3]=1.[Se](=O)=[O:19]>C(Cl)Cl>[C:12]1([C:8]2[CH:7]=[CH:6][C:5]3[C:10](=[CH:11][C:2]([CH:1]=[O:19])=[CH:3][CH:4]=3)[N:9]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
2.49 g
Type
reactant
Smiles
CC1=CC=C2C=CC(=NC2=C1)C1=CC=CC=C1
Name
Quantity
1.92 g
Type
reactant
Smiles
[Se](=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
This effectively removed the red color
CUSTOM
Type
CUSTOM
Details
The material thus obtained
CUSTOM
Type
CUSTOM
Details
was crystallized from hexanes/CHCl3

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC2=CC(=CC=C2C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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